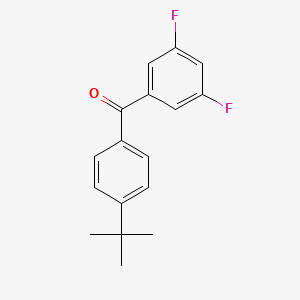

4-tert-Butyl-3',5'-difluorobenzophenone

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary targets of 4-tert-Butyl-3’,5’-difluorobenzophenone are currently unknown. The compound is a specialty product used in proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways, but further studies are needed to confirm this and to understand the downstream effects.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-tert-Butyl-3’,5’-difluorobenzophenone are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 274.31 g/mol , which may influence its pharmacokinetic properties.

Result of Action

As a compound used in proteomics research , it may have effects at the molecular and cellular level, but specific details are currently unknown.

Vorbereitungsmethoden

The synthesis of 4-tert-Butyl-3’,5’-difluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-difluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-tert-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-3’,5’-difluorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyl-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as:

4-tert-Butylbenzophenone: Lacks the fluorine atoms, making it less reactive in nucleophilic substitution reactions.

3’,5’-Difluorobenzophenone: Lacks the tert-butyl group, which affects its steric properties and reactivity.

4-tert-Butyl-3’,5’-dimethylbenzophenone: Contains methyl groups instead of fluorine atoms, leading to different electronic and steric effects.

The uniqueness of 4-tert-Butyl-3’,5’-difluorobenzophenone lies in its combination of tert-butyl and difluoro substituents, which impart specific reactivity and stability characteristics .

Biologische Aktivität

4-tert-Butyl-3',5'-difluorobenzophenone (CAS No. 844885-10-5) is an organic compound belonging to the benzophenone class, characterized by a tert-butyl group and two fluorine substituents. This compound has gained attention for its potential biological activities, particularly in the fields of photostabilization, UV filtering, and as a possible therapeutic agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C17H16F2O. Its structure influences its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and biological interactions.

Synthesis

This compound can be synthesized via several methods, with the Friedel-Crafts acylation being the most prominent. This method typically involves the reaction of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator , impacting several biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

Benzophenones are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

- Photostabilization Studies : In applications involving UV filters, this compound has been evaluated for its efficacy in stabilizing polymers against UV degradation. Its fluorine substituents enhance its stability and effectiveness in protecting materials from photodegradation .

- Cell Culture Experiments : In vitro studies using cell lines expressing specific receptors have shown that this compound can modulate cellular responses similar to other known benzophenones. These studies often measure changes in gene expression or protein levels associated with inflammation or cell survival .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H16F2O |

| CAS Number | 844885-10-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Potentially active |

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of membranes |

| Anti-inflammatory | Inhibition of cytokines |

| Photostabilization | UV absorption |

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVJMAJPDAHZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373811 | |

| Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-10-5 | |

| Record name | (3,5-Difluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.